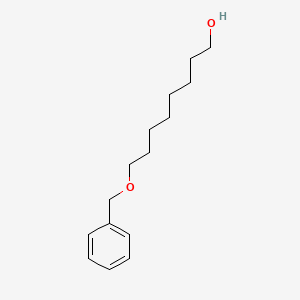

8-Benzyloxy-octan-1-ol

Description

Overview of the 8-Benzyloxy-octan-1-ol Chemical Structure and its Synthetic Utility

This compound is a difunctional organic compound that features an eight-carbon aliphatic chain. At one end of this chain (C1) is a primary alcohol (-OH) group, and at the other end (C8) is a benzyloxy group (-OCH₂C₆H₅). This structure makes it an interesting molecule for synthetic chemists. The benzyloxy group essentially acts as a protecting group for one of the hydroxyls of the parent compound, 1,8-octanediol (B150283).

The synthetic utility of this compound arises directly from its bifunctional nature. The free primary alcohol group at the C1 position can undergo a variety of chemical transformations. For instance, it can be oxidized to form the corresponding aldehyde, 8-(benzyloxy)octanal lookchem.com, or further to a carboxylic acid. It can also participate in esterification or etherification reactions, allowing for the extension of the carbon chain or the introduction of other functional groups.

Simultaneously, the benzyl (B1604629) ether at the C8 position remains stable to many of these reaction conditions. wiley.com Once the desired modifications at the C1 end are complete, the benzyl group can be removed via hydrogenolysis to deprotect the C8 hydroxyl group, yielding an 8-substituted octan-1-ol. This strategic protection and deprotection sequence allows for the selective synthesis of asymmetrically functionalized C8 chains, which are valuable intermediates for more complex target molecules.

| Identifier | Value |

| IUPAC Name | 8-(benzyloxy)octan-1-ol |

| CAS Number | 31600-54-1 |

| Molecular Formula | C₁₅H₂₄O₂ |

| Molecular Weight | 236.35 g/mol |

| InChI Key | GKDWUSXKHXCYEA-UHFFFAOYSA-N |

| Synonym | 8-(phenylmethoxy)octan-1-ol |

| (Data sourced from: sigmaaldrich.comsigmaaldrich.com) |

Scope and Emerging Research Trajectories for this compound and its Analogues

Recent research has highlighted the potential of this compound beyond its role as a synthetic intermediate. A notable study investigated its application as a nematicidal agent against the pine wood nematode (Bursaphelenchus xylophilus), a major pest in forestry. nih.gov In this research, this compound was synthesized and evaluated as part of a series of benzyloxyalkanols (C₂ to C₉). The findings suggested that modifying benzyl alcohol to a benzyloxyalkanol could enhance nematicidal activity. nih.gov

The emerging research trajectories for this compound and its analogues focus on several key areas:

Agrochemical Development: Inspired by its nematicidal properties, further studies may explore the structure-activity relationship of this compound analogues. nih.gov This could involve varying the length of the alkyl chain or introducing substituents onto the benzyl group to optimize efficacy and selectivity against agricultural pests. acs.org

Synthesis of Bioactive Molecules: The benzyloxy group is a common feature in the design of new pharmacologically active compounds. Researchers have introduced benzyloxy groups into natural product scaffolds, such as narciclasine, to create novel analogues with potentially enhanced biological activity. nih.gov The lipophilic nature of the benzyl group can influence a molecule's ability to interact with biological targets. nih.gov

Advanced Protecting Group Strategies: While the benzyl ether is a classic protecting group, research continues into developing new, substituted benzyl ethers with unique cleavage conditions. acs.org This allows for "orthogonal protection," where multiple different protecting groups in one molecule can be removed one by one without affecting the others, a crucial strategy in the synthesis of highly complex molecules like oligosaccharides and natural products. numberanalytics.comacs.org Analogues of this compound could serve as test substrates for these new methodologies.

In essence, this compound stands as a representative example of a functionalized alcohol and ether, whose utility spans from fundamental synthetic strategy to the development of new bioactive compounds. Future research on this molecule and its derivatives will likely continue to bridge these different areas of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

8-phenylmethoxyoctan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c16-12-8-3-1-2-4-9-13-17-14-15-10-6-5-7-11-15/h5-7,10-11,16H,1-4,8-9,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDWUSXKHXCYEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Pathways for 8 Benzyloxy Octan 1 Ol

Regioselective Etherification Strategies for ω-Hydroxy Alkanols Precursors

The selective protection of one hydroxyl group in a diol is a fundamental challenge in organic synthesis. For symmetrical diols like 1,8-octanediol (B150283), achieving monobenzylation requires carefully controlled reaction conditions to prevent the formation of the diether byproduct.

Nucleophilic Substitution Approaches for Benzyl (B1604629) Ether Formation in Octanol (B41247) Scaffolds

The Williamson ether synthesis is a classic and widely used method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com In the context of synthesizing 8-benzyloxy-octan-1-ol from 1,8-octanediol, this involves the deprotonation of one of the hydroxyl groups to form a mono-alkoxide, which then acts as a nucleophile to attack a benzyl halide, typically benzyl bromide or benzyl chloride.

A common procedure involves the slow addition of a solution of 1,8-octanediol in a suitable solvent, such as dimethylformamide (DMF), to a suspension of a strong base like sodium hydride (NaH) at reduced temperatures. rsc.org This controlled addition favors the formation of the mono-alkoxide. Subsequently, benzyl bromide is added to the reaction mixture. rsc.org The use of a strong base ensures the deprotonation of the alcohol, but careful stoichiometry is crucial to maximize the yield of the desired mono-benzyl ether. While effective, this method can sometimes lead to the formation of the dibenzylated product, necessitating purification by chromatography. rsc.org Milder bases like silver oxide (Ag₂O) can offer greater selectivity for the protection of one hydroxyl group in diols, minimizing the formation of byproducts. organic-chemistry.org

Interactive Data Table: Nucleophilic Substitution for this compound Synthesis

| Precursor | Reagents | Base | Solvent | Product | Yield | Reference |

| 1,6-Hexanediol | Benzyl bromide | Sodium Hydride | DMF | 6-Benzyloxy-1-hexanol | 47% | rsc.org |

| 1,8-Octanediol | Benzyl bromide | Sodium Hydride | THF | This compound | 81% | uni-giessen.de |

Catalytic Etherification Techniques Utilizing Benzylating Agents

Catalytic methods offer an alternative to stoichiometric approaches, often providing higher selectivity and milder reaction conditions. Organotin-catalyzed regioselective benzylation has been developed for diols and polyols. researchgate.net For instance, a catalytic amount of dibutyltin (B87310) dichloride (Bu₂SnCl₂) can be used to selectively activate one hydroxyl group, facilitating its reaction with a benzylating agent. researchgate.netresearchgate.net This method has shown success in the regioselective alkylation of various diols, including those in carbohydrate structures. researchgate.netresearchgate.net

Iron(III) triflate has also been employed as a catalyst for direct etherification reactions, particularly for the synthesis of unsymmetrical ethers from two different alcohols. acs.org This approach involves the reaction of secondary benzyl alcohols with primary alcohols and has demonstrated good yields. acs.org While not directly applied to 1,8-octanediol in the cited literature, the principle of catalytic activation of one alcohol for reaction with another presents a potential pathway for the synthesis of this compound.

Total Synthesis and Semisynthesis Approaches Incorporating the this compound Moiety

The this compound moiety is a crucial building block in the total synthesis of several complex natural products. Its bifunctional nature allows for sequential modifications at either the free hydroxyl end or the benzyl-protected end.

For example, in the synthesis of certain bioactive lipids, this compound can serve as a starting material. The free hydroxyl group can be oxidized to an aldehyde, which can then participate in various carbon-carbon bond-forming reactions like Wittig or Horner-Wadsworth-Emmons reactions. Subsequently, the benzyl protecting group can be removed via hydrogenolysis to liberate the second hydroxyl group for further transformations. This strategic use of this compound has been documented in the synthesis of complex molecules where a long-chain diol with differentiated termini is required. rsc.orgethz.ch

Analysis of Precursor Chemical Routes to this compound

Besides the direct benzylation of 1,8-octanediol, other precursor routes can be employed to synthesize this compound.

Synthesis from Halogenated Octanol Derivatives

An alternative strategy involves starting with a halogenated octanol, such as 8-bromo-octan-1-ol. The synthesis would proceed by first protecting the hydroxyl group of 8-bromo-octan-1-ol, for instance, as a tetrahydropyranyl (THP) ether. The resulting compound would then be reacted with sodium benzyloxide (prepared from benzyl alcohol and a strong base like sodium hydride) in a Williamson ether synthesis. The final step would be the deprotection of the THP group under acidic conditions to yield this compound. This multi-step approach can offer better control over the regioselectivity, as the hydroxyl and halo groups have distinct reactivities.

Routes Involving Benzyloxylation of ω-Hydroxy Alcohols

This route is essentially the primary method discussed under regioselective etherification, where a symmetrical diol is the precursor. The key challenge in this approach is achieving mono-functionalization. As detailed previously, the reaction of 1,8-octanediol with a benzylating agent in the presence of a base is a common method. rsc.orguni-giessen.de The choice of base, solvent, and reaction temperature are critical parameters to control the regioselectivity and maximize the yield of this compound over the di-benzylated byproduct. Enzymatic catalysis has also been explored for the regioselective acylation of diols, which could potentially be adapted for etherification, offering a greener alternative. mdpi.com

Interactive Data Table: Research Findings on the Synthesis of this compound and Related Compounds

| Starting Material | Key Reagents | Product | Key Finding | Reference |

| Hexane-1,6-diol | Benzyl bromide, Sodium hydride | 6-Benzyloxy-1-hexanol | Monobenzylation of a symmetrical diol using Williamson ether synthesis conditions. | rsc.org |

| 1,8-Octanediol | Benzyl bromide, Sodium hydride | This compound | Successful synthesis with an 81% yield reported in a synthetic scheme. | uni-giessen.de |

| Diols | Benzyl chloride, Bu₂SnCl₂ (catalytic) | Monobenzylated diols | Development of a catalytic method for regioselective benzylation of diols. | researchgate.netresearchgate.net |

| 8-(benzyloxy)octan-3-ol | Imidazole, TBS-Cl | (8-(benzyloxy)octan-3-yloxy)(tert-butyl)dimethylsilane | Protection of a secondary alcohol in the presence of a benzyl ether. | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 8 Benzyloxy Octan 1 Ol

Selective Oxidation of the Primary Alcohol Functionality in 8-Benzyloxy-octan-1-ol

The primary alcohol group in this compound can be selectively oxidized to the corresponding aldehyde, 8-(benzyloxy)octanal, or further to 8-(benzyloxy)octanoic acid, depending on the chosen reagents and reaction conditions. savemyexams.comchemguide.co.uk This selectivity is crucial in multi-step syntheses where the aldehyde is a key intermediate.

Copper(I)/TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) catalyst systems have emerged as highly effective for the chemoselective aerobic oxidation of primary alcohols to aldehydes. acs.orgnih.govscilit.com These systems are noted for their high efficiency and selectivity, operating under mild conditions with ambient air as the oxidant. acs.orgnih.gov The catalyst is typically generated in situ from commercially available reagents. nih.govscilit.com

The mechanism of Cu(I)/TEMPO-catalyzed alcohol oxidation is understood to be a two-stage process. nih.govacs.org

Catalyst Oxidation: In this initial stage, Cu(I) and TEMPO-H are oxidized by molecular oxygen. This process is believed to involve a binuclear copper-dioxygen intermediate. acs.org

Substrate Oxidation: The second stage involves the oxidation of the alcohol, which is mediated by Cu(II) and the nitroxyl (B88944) radical of TEMPO. nih.govacs.org This occurs via a Cu(II)-alkoxide intermediate. acs.org

The Cu(I)/TEMPO system exhibits excellent functional group tolerance, allowing for the oxidation of primary alcohols in the presence of various other groups, including ethers. acs.orgnih.gov This high selectivity for primary over secondary alcohols is a key advantage, preventing over-oxidation to carboxylic acids. acs.orgnih.gov

Table 1: Key Intermediates in Cu(I)/TEMPO Catalyzed Oxidation

| Intermediate | Role in Catalytic Cycle |

|---|---|

| (bpy)Cu(I) | Active catalyst species that is oxidized by O2. |

| (bpy)Cu(II)-OOH | Formed during the oxidation of the Cu(I) species. |

| TEMPO | The active nitroxyl radical co-catalyst that participates in the alcohol oxidation. |

| TEMPO-H | The reduced form of TEMPO, which is re-oxidized by the copper/oxygen species. |

| Cu(II)-alkoxide | Formed from the reaction of the alcohol with the Cu(II) species, a key intermediate in the substrate oxidation step. acs.org |

Reagent-Based Oxidative Transformations to Corresponding Carbonyls

Beyond catalytic methods, several stoichiometric reagents are effective for the oxidation of primary alcohols to aldehydes. The choice of reagent is critical to prevent over-oxidation to the carboxylic acid. orgoreview.com

Pyridinium (B92312) Chlorochromate (PCC): PCC is a milder oxidizing agent that reliably converts primary alcohols to aldehydes. orgoreview.comorgosolver.comlibretexts.orglibretexts.org The reaction is typically carried out in a solvent like dichloromethane. orgoreview.com The mechanism involves the formation of a chromate (B82759) ester, followed by an elimination step to yield the aldehyde. orgosolver.com

Dess-Martin Periodinane (DMP): DMP is another selective oxidant that offers practical advantages over PCC, such as higher yields and milder reaction conditions. libretexts.orglibretexts.org It is a hypervalent iodine compound that efficiently oxidizes primary alcohols to aldehydes. orgoreview.com

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, to oxidize primary alcohols to aldehydes. orgoreview.comthieme-connect.de The reaction proceeds at low temperatures and produces volatile byproducts, simplifying purification. thieme-connect.de

For the conversion of this compound to the corresponding carboxylic acid, 8-(benzyloxy)octanoic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can be employed for this transformation. masterorganicchemistry.com

Table 2: Comparison of Oxidizing Agents for Primary Alcohols

| Reagent | Product from Primary Alcohol | Key Features |

|---|---|---|

| Cu(I)/TEMPO / Air | Aldehyde | Catalytic, mild conditions, high chemoselectivity. acs.orgnih.gov |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Stoichiometric, reliable for aldehyde synthesis. libretexts.org |

| Dess-Martin Periodinane (DMP) | Aldehyde | Stoichiometric, high yields, mild conditions. libretexts.orglibretexts.org |

| Swern Oxidation | Aldehyde | Low temperature, volatile byproducts. orgoreview.comthieme-connect.de |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidant, requires careful control. masterorganicchemistry.com |

Reactions Involving the Benzyl (B1604629) Ether Linkage of this compound

The benzyl ether group in this compound serves as a protecting group for the primary alcohol at the 8-position. Its cleavage is a key step in synthetic sequences where the free hydroxyl group is required for subsequent transformations.

The most common method for cleaving benzyl ethers is catalytic hydrogenolysis. acsgcipr.orgyoutube.com This reaction involves treating the benzyl ether with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. youtube.com The process is typically clean, high-yielding, and results in the formation of the deprotected alcohol and toluene (B28343) as a byproduct, which is easily removed. youtube.com

Other methods for benzyl ether cleavage include:

Strong Acids: While effective, the use of strong acids is limited to substrates that can tolerate acidic conditions. organic-chemistry.org

Lewis Acids: Reagents like boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can selectively cleave benzyl ethers under mild conditions, offering good functional group compatibility. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents can cleave benzyl ethers. For example, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl ethers, and its use with simple benzyl ethers can be facilitated by photoirradiation. organic-chemistry.orgacs.org Another method involves the use of a nitroxyl radical catalyst with an oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA). researchgate.net

The choice of deprotection method is often dictated by the presence of other functional groups in the molecule. For instance, additives like ammonia (B1221849) or pyridine (B92270) can be used to inhibit the hydrogenolysis of benzyl ethers while allowing for the reduction of other functional groups. organic-chemistry.org

While the primary focus is often on the terminal alcohol, the benzylic position of the ether linkage also presents opportunities for functional group interconversions. Oxidative transformations can convert benzyl ethers directly into other functional groups. For instance, some zinc-catalyzed systems using hydrogen peroxide can oxidatively cleave benzyl ethers to produce aldehydes. researchgate.net It has also been reported that benzyl ethers can be oxidized to benzoate (B1203000) esters using reagents like potassium permanganate with a phase transfer catalyst. researchgate.net Furthermore, a reaction involving [bis(trifluoroacetoxy)iodo]benzene (B57053) can cleave benzyl ethers to form carbonyl compounds. rsc.org

Radical-Mediated Transformations of this compound Derivatives

Derivatives of this compound containing unsaturation can undergo radical-mediated transformations, such as cyclization reactions. For example, unsaturated hydroperoxides can be induced to cyclize via radical pathways, often initiated by reagents like di-tert-butyl peroxalate, to form cyclic peroxides. beilstein-journals.org While direct radical transformations on this compound itself are not extensively documented, its derivatives can be designed to participate in such reactions, leading to the formation of complex cyclic structures.

Electrophilic and Nucleophilic Reactions at the Alkane Chain of this compound

The alkane chain of this compound is characterized by its general lack of reactivity towards both electrophiles and nucleophiles. This inertness is a fundamental characteristic of alkanes, attributable to the non-polar nature of C-H and C-C bonds and their high bond dissociation energies. Consequently, the functionalization of the octyl chain requires highly reactive species or catalytic activation.

Investigations into C-H Activation:

Direct functionalization of the alkane chain predominantly falls under the category of C-H activation, which often involves radical intermediates or transition-metal catalysis rather than classical electrophilic or nucleophilic substitution mechanisms. Research in the broader field of long-chain alkane and ether functionalization provides insights into the potential reactivity of the octyl chain in this compound.

Catalytic systems employing transition metals are a primary avenue for activating the C-H bonds of an alkane chain. mdpi.comsigmaaldrich.com These methods can facilitate the introduction of functional groups at specific positions, although achieving high regioselectivity on a long, unactivated chain remains a significant synthetic challenge. For instance, manganese-based catalysts have been explored for the site-selective oxidation of aliphatic C-H bonds. researchgate.netacs.org In principle, such a system could be applied to this compound to introduce hydroxyl or other oxygen-containing functionalities along the chain. The directing influence of the ether and alcohol groups would likely play a crucial role in determining the site of oxidation.

Electrophilic Reactions:

Direct electrophilic attack on the C-H or C-C bonds of the alkane chain is energetically unfavorable. Strong electrophiles will preferentially react with the more electron-rich parts of the molecule, namely the aromatic ring (electrophilic aromatic substitution) or the oxygen atoms of the ether and alcohol groups. For instance, nitration using a mixture of nitric and sulfuric acids would lead to substitution on the benzene (B151609) ring rather than the alkane chain. rushim.rumasterorganicchemistry.com

For an electrophilic reaction to occur on the alkane chain, it would typically require extremely harsh conditions or the generation of highly reactive carbocation intermediates, which is not a common or controlled method for functionalization.

Nucleophilic Reactions:

The alkane chain of this compound is not susceptible to direct nucleophilic attack. Nucleophiles react with electron-deficient centers, and the carbon atoms of the octyl chain are non-polar and electron-rich. Therefore, a direct SN2 or SN1 type reaction on the alkane chain is not a feasible pathway. Nucleophiles would instead target the electrophilic carbon of the benzyl group in a substitution reaction or, more likely, act as a base to deprotonate the terminal hydroxyl group.

Radical Functionalization:

The most plausible pathway for the functionalization of the alkane chain is through radical reactions. These reactions are initiated by the homolytic cleavage of a C-H bond, which can be achieved using strong radical initiators or photochemically. acs.org For example, radical halogenation could, in principle, introduce a halogen atom onto the octyl chain. However, this process is notoriously unselective and would likely result in a mixture of products with the halogen at various positions along the chain, as well as reaction at the more reactive benzylic position.

Recent advancements have explored the use of photocatalysis for C-H activation, which can proceed under milder conditions. acs.org These methods often involve a hydrogen atom transfer (HAT) mechanism, where a photocatalyst abstracts a hydrogen atom from the alkane chain to generate a carbon-centered radical, which can then be trapped by another reagent. acs.org

Hypothetical Reactivity and Mechanistic Considerations:

| Reagent Type | Reagent Example | Expected Reaction at Alkane Chain | More Probable Reaction Site |

| Electrophile | HNO₃/H₂SO₄ | No reaction | Electrophilic aromatic substitution on the benzene ring |

| Br₂ | No reaction (without UV light) | Electrophilic aromatic substitution (with Lewis acid) | |

| Nucleophile | NaOH | No reaction | Deprotonation of the terminal -OH group |

| NaCN | No reaction | Potential substitution at the benzylic carbon (harsh conditions) | |

| Radical Initiator | AIBN/NBS | Radical bromination (non-selective) | Preferential bromination at the benzylic position |

Derivatization Strategies and Analog Synthesis of 8 Benzyloxy Octan 1 Ol

Esterification and Alternative Etherification of the Hydroxyl Group

The primary hydroxyl group of 8-Benzyloxy-octan-1-ol is a prime site for derivatization, most commonly through esterification and etherification reactions. These transformations are fundamental in altering the molecule's polarity, steric bulk, and potential for further reactivity.

Esterification: The conversion of the alcohol to an ester is a straightforward and widely utilized strategy. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com For instance, the reaction of this compound with acetic acid would yield 8-(benzyloxy)octyl acetate (B1210297). The choice of carboxylic acid can be varied to introduce different functionalities. Research has demonstrated the esterification of alcohols like octanol (B41247) with acetic acid at elevated temperatures to achieve good conversion rates. researchgate.net

More sophisticated methods, such as the Steglich esterification, employ coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for coupling with sensitive carboxylic acids. acs.org For example, an alcohol was successfully esterified with an acid using DIC and DMAP at room temperature. acs.org

Alternative Etherification: Beyond the existing benzyl (B1604629) ether, the primary hydroxyl group can be further etherified to generate more complex diether analogs. The Williamson ether synthesis is a classic method for this transformation. It involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For instance, reacting the sodium alkoxide of this compound with methyl iodide would produce 1-(benzyloxy)-8-methoxyoctane. The choice of the alkyl halide allows for the introduction of a wide variety of ether functionalities.

Another notable etherification method is the Mitsunobu reaction, which allows for the formation of ethers with inversion of stereochemistry if a chiral center is present. While this compound itself is achiral, this method becomes relevant in the synthesis of its chiral analogs.

Recent advancements have also explored greener and more efficient catalytic methods for etherification. For example, iron(III) chloride has been used as a catalyst for the etherification of benzyl alcohols in environmentally friendly solvents like propylene (B89431) carbonate. acs.org Zeolites have also been employed as catalysts for the etherification of benzyl-type alcohols with other alcohols. google.com

Table 1: Examples of Esterification and Etherification Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Acetic Acid, H+ | 8-(Benzyloxy)octyl acetate | Fischer Esterification |

| This compound | Carboxylic Acid, DIC, DMAP | Corresponding Ester | Steglich Esterification |

| This compound | 1. NaH, 2. Alkyl Halide | 8-(Benzyloxy)-1-alkoxyoctane | Williamson Ether Synthesis |

| This compound | Alcohol, FeCl3·6H2O | Symmetrical/Unsymmetrical Ether | Catalytic Etherification |

Transformations Involving the Terminal Carbon of this compound

The terminal carbon atom of the octyl chain in this compound can also be a target for chemical modification, leading to a different class of analogs. These transformations often involve oxidation of the primary alcohol to other functional groups.

Oxidation to Aldehydes and Carboxylic Acids: The primary alcohol can be oxidized to an aldehyde using a variety of reagents. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are commonly used to stop the oxidation at the aldehyde stage. researchgate.net Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, will typically oxidize the primary alcohol all the way to a carboxylic acid, yielding 8-(benzyloxy)octanoic acid.

Conversion to Halides and Other Nucleophilic Displacements: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively. This then allows for nucleophilic substitution reactions. For example, reacting 8-(benzyloxy)octan-1-ol with thionyl chloride can produce 8-(benzyloxy)-1-chlorooctane. ucl.ac.uk This chloro-derivative can then be subjected to further reactions, such as conversion to the corresponding iodide by treatment with sodium iodide in acetone. ucl.ac.uk

Side-Chain Functionalization and Homologation Methods

Introducing functional groups along the carbon chain of this compound or extending the chain length (homologation) leads to a wider variety of analogs with potentially altered physical and biological properties.

Side-Chain Functionalization: One approach to side-chain functionalization involves starting with a precursor that already contains the desired functionality. For example, if a hydroxyl group is desired at a specific position on the octyl chain, a diol could be used as the starting material, and the two hydroxyl groups could be selectively protected and deprotected to allow for the introduction of the benzyloxy group at one end and further derivatization at the other.

Another strategy involves the functionalization of a double bond introduced into the chain. For instance, if an analog with a double bond is synthesized, this double bond can be subjected to various reactions like epoxidation, dihydroxylation, or hydroboration-oxidation to introduce new functional groups. uantwerpen.be

Homologation Methods: Homologation, the extension of the carbon chain, can be achieved through various synthetic routes. One common method involves converting the terminal hydroxyl group to a halide, as mentioned earlier, and then using this halide in a coupling reaction, such as a Grignard reaction or a cuprate (B13416276) addition, to add more carbon atoms.

Alternatively, homologation can be achieved by starting with shorter chain precursors and building up the carbon skeleton. For example, a shorter chain aldehyde could be subjected to a Wittig reaction to add a two-carbon unit, followed by reduction of the resulting double bond.

Stereochemical Control and Diastereomer/Enantiomer Synthesis of this compound Analogues

While this compound itself is achiral, the synthesis of its chiral analogs is of significant interest, particularly for applications in pharmacology and materials science. This requires stereochemical control during the synthesis.

Synthesis of Enantiomerically Pure Analogs: The synthesis of enantiomerically pure analogs often starts from a chiral precursor. For example, a chiral epoxy alcohol can be opened with an appropriate nucleophile to set a stereocenter, followed by benzylation of the hydroxyl group. acs.org Asymmetric synthesis techniques, such as the Maruoka allylation, can be used to create chiral centers with high enantioselectivity. researchgate.net

Another approach is the resolution of a racemic mixture. This can be achieved by derivatizing the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by chromatography. mdpi.com The separated diastereomers can then be converted back to the enantiomerically pure alcohols.

Synthesis of Diastereomers: When multiple chiral centers are introduced into the molecule, diastereomers can be formed. The stereochemical outcome of reactions can often be controlled by the choice of reagents and reaction conditions. For instance, in the reduction of a ketone to a secondary alcohol, the use of different reducing agents can favor the formation of one diastereomer over the other.

The synthesis of complex stereochemical arrangements can be achieved through multi-step sequences that carefully control the stereochemistry at each step. For example, the synthesis of a chiral octanone derivative with a benzyloxy group involved a series of stereoselective reactions to install multiple chiral centers.

Advanced Analytical and Spectroscopic Characterization of 8 Benzyloxy Octan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 8-Benzyloxy-octan-1-ol by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H-NMR Spectroscopy The ¹H-NMR spectrum provides a map of all non-equivalent protons in the molecule. The expected signals for this compound in a deuterated solvent like CDCl₃ would feature distinct chemical shifts, multiplicities, and integrations corresponding to the aromatic, benzylic, and aliphatic protons.

Aromatic Protons: The five protons of the phenyl group are expected to appear in the range of δ 7.2-7.4 ppm. rsc.org Due to their similar chemical environments, they may present as a complex multiplet.

Benzylic Protons: A characteristic singlet corresponding to the two benzylic protons (Ar-CH₂-O) is anticipated around δ 4.5 ppm. rsc.org

Methylene (B1212753) Protons adjacent to Oxygen: Two distinct triplets are expected: one around δ 3.64 ppm for the two protons on the carbon adjacent to the primary alcohol (-CH₂-OH), and another around δ 3.45 ppm for the two protons on the carbon adjacent to the ether oxygen (-O-CH₂-). rsc.org The splitting into triplets is due to coupling with adjacent methylene groups.

Aliphatic Methylene Protons: The remaining ten protons of the central alkyl chain (-(CH₂)₅-) would produce a series of overlapping multiplets in the upfield region, typically between δ 1.2-1.6 ppm. rsc.org

Hydroxyl Proton: The alcohol proton (-OH) typically appears as a broad singlet, the chemical shift of which can vary depending on concentration and solvent, but is often found around δ 1.5-2.0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet (m) | 5H |

| Benzylic (Ar-CH₂) | ~4.5 | Singlet (s) | 2H |

| -CH₂-OH | ~3.64 | Triplet (t) | 2H |

| -O-CH₂-(Alkyl) | ~3.45 | Triplet (t) | 2H |

| -(CH₂)₅- | 1.2 - 1.6 | Multiplet (m) | 10H |

| -OH | Variable | Broad Singlet (br s) | 1H |

¹³C-NMR Spectroscopy The ¹³C-NMR spectrum distinguishes each unique carbon atom in the structure.

Aromatic Carbons: The carbons of the benzene (B151609) ring are expected in the δ 127-138 ppm region. The quaternary carbon attached to the benzylic group would appear around δ 138 ppm, while the other aromatic carbons would resonate around δ 127-128 ppm. rsc.org

Benzylic Carbon: The benzylic carbon (Ar-CH₂) signal is predicted around δ 73 ppm.

Alkyl Carbons: The eight carbons of the octanol (B41247) chain would appear in the upfield region. The carbon bearing the hydroxyl group (-CH₂-OH) is expected around δ 63 ppm, and the carbon attached to the ether oxygen (-O-CH₂) around δ 70 ppm. The other six methylene carbons of the chain would have signals in the range of δ 22-33 ppm. rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Quaternary (C-Ar) | ~138 |

| Aromatic (CH-Ar) | 127 - 128 |

| Benzylic (Ar-CH₂) | ~73 |

| -O-CH₂-(Alkyl) | ~70 |

| -CH₂-OH | ~63 |

| -(CH₂)₆- | 22 - 33 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecular ion.

Molecular Weight Determination High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. For this compound, with a molecular formula of C₁₅H₂₄O₂, the calculated exact mass is 236.17763 Da. nih.gov The observation of a molecular ion (M⁺) peak at this m/z value in an HRMS spectrum would confirm the elemental composition. nih.gov Standard MS would show a molecular ion peak at an m/z of 236. amatek.com.cn

Fragmentation Analysis Under electron ionization (EI), the molecular ion of this compound is expected to undergo characteristic fragmentation, providing structural confirmation.

Benzylic Cleavage: The most prominent fragmentation is often the cleavage of the C-O bond of the ether, yielding a highly stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, which frequently appears as the base peak.

Loss of Water: A peak corresponding to the loss of a water molecule from the molecular ion ([M-18]⁺) is characteristic of primary alcohols.

Alpha-Cleavage: Cleavage of C-C bonds adjacent (alpha) to an oxygen atom is a common pathway.

Cleavage alpha to the alcohol function would result in the loss of a C₇H₁₅O radical, leading to a fragment at m/z 45 ([CH₂=OH]⁺).

Cleavage alpha to the ether oxygen (between C1 and C2 of the octyl chain) would lead to a fragment at m/z 107 ([C₇H₇O]⁺).

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 236 | [C₁₅H₂₄O₂]⁺ | Molecular Ion (M⁺) |

| 218 | [C₁₅H₂₂O]⁺ | Loss of H₂O |

| 107 | [C₇H₇O]⁺ | Alpha-cleavage at ether |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group (O-H) involved in hydrogen bonding. savemyexams.com

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) correspond to the aromatic C-H stretching vibrations. libretexts.org Stronger peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the aliphatic C-H stretches of the octyl and benzylic methylene groups. libretexts.org

C=C Aromatic Stretch: Medium to weak intensity peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring. savemyexams.com

C-O Stretches: Two distinct, strong C-O stretching bands are expected. The C-O stretch of the primary alcohol should appear around 1050-1070 cm⁻¹, while the C-O stretch of the alkyl-aryl ether is expected around 1200-1250 cm⁻¹. libretexts.org

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3030 - 3100 | Medium |

| C-H Stretch | Aliphatic | 2850 - 2960 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

| C-O Stretch | Ether (Alkyl-Aryl) | 1200 - 1250 | Strong |

| C-O Stretch | Primary Alcohol | 1050 - 1070 | Strong |

Elemental Analysis for Empirical Formula Validation

Elemental analysis by combustion provides the mass percentages of carbon and hydrogen, which are then compared to the theoretical values calculated from the molecular formula to validate the compound's empirical formula and purity.

For this compound, with the molecular formula C₁₅H₂₄O₂, the theoretical elemental composition is calculated as follows:

Molecular Weight: 236.35 g/mol nih.govamatek.com.cn

Carbon (C): (15 × 12.011 / 236.35) × 100% = 76.19%

Hydrogen (H): (24 × 1.008 / 236.35) × 100% = 10.22%

Oxygen (O): (2 × 15.999 / 236.35) × 100% = 13.59% (typically determined by difference)

An experimental result from a properly purified sample should yield "found" values that are within ±0.4% of these calculated percentages, thereby confirming the elemental composition of the molecule. bmrat.orgmdpi.com

| Element | Theoretical Mass Percentage (%) | Acceptable Experimental Range (%) |

|---|---|---|

| Carbon (C) | 76.19 | 75.79 - 76.59 |

| Hydrogen (H) | 10.22 | 9.82 - 10.62 |

Chromatographic Separation and Purification Methodologies for 8 Benzyloxy Octan 1 Ol

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Diastereomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of 8-Benzyloxy-octan-1-ol, offering high resolution and quantitative accuracy. It is particularly valuable for determining the purity of a sample and for separating complex mixtures of stereoisomers. sigmaaldrich.com

Both normal-phase (NP) and reversed-phase (RP) HPLC are applicable to the analysis of this compound, with the choice depending on the analytical objective. sepscience.com

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for purity assessment of this compound. libretexts.orgchemass.si In this technique, the stationary phase is nonpolar (e.g., C8 or C18 alkyl chains bonded to silica), and the mobile phase is a polar solvent mixture, typically water with acetonitrile (B52724) or methanol. libretexts.org Due to its benzyl (B1604629) ether and long alkyl chain, this compound is a moderately non-polar compound and is well-retained on such columns. nih.govviu.ca This method effectively separates the target compound from more polar impurities, such as unreacted 1,8-octanediol (B150283), and can resolve it from many non-polar by-products. A typical RP-HPLC method for a related compound, 8-bromo-1-octanol, uses an acetonitrile/water mobile phase, which can be adapted for this compound. sielc.com

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Column | C18 (Octadecylsilane), 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile and Water (gradient or isocratic) |

| Detector | UV at 254 nm (for the benzyl group) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | Ambient or 30-40 °C |

Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase, such as bare silica (B1680970) gel, and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like ethyl acetate (B1210297) or isopropanol). sepscience.comymc.eu NP-HPLC is particularly powerful for separating structural isomers and diastereomers, which may co-elute in reversed-phase systems. sepscience.comymc.eu For instance, diastereomeric amides and esters containing benzyloxy groups have been successfully separated using NP-HPLC on silica gel. mdpi.com This approach is invaluable when this compound is part of a synthetic route involving the creation of new stereocenters, allowing for the separation and quantification of the resulting diastereomers.

Table 2: Representative NP-HPLC Parameters for Isomer Separation

| Parameter | Value |

|---|---|

| Column | Silica Gel, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Hexane/Ethyl Acetate or Hexane/Isopropanol |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Column Temp. | Ambient |

While this compound itself is achiral, many of its derivatives and analogues possess one or more chiral centers. Determining the enantiomeric excess (ee) of these compounds is critical, and chiral HPLC is the most common and reliable method for this purpose. researchgate.net The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net

Polysaccharide-based CSPs, such as those sold under the brand names Chiralcel and Chiralpak, are widely used and have demonstrated broad enantiorecognition abilities for a variety of pharmaceutical compounds. nih.govchromatographyonline.com These separations can be performed in normal-phase, reversed-phase, or polar organic modes. sepscience.comchromatographyonline.com For example, the enantiomeric purity of a closely related analogue, (S)-8-(Benzyloxy)-6-(1,3-dioxolan-2-yl)-2-hydroxy-octan-1-ol, was confirmed by HPLC analysis, underscoring the utility of this technique for complex chiral molecules in the same family. unavarra.es The development of a chiral separation method often involves screening a set of complementary CSPs with different mobile phases to find the optimal conditions for resolution. chromatographyonline.com

Table 3: Common Chiral Stationary Phases and Modes for Analogues

| Chiral Stationary Phase (CSP) | Typical Mobile Phase Mode | Example Application |

|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/Alcohol) or Reversed Phase (Acetonitrile/Water/Buffer) | Resolution of a wide range of chiral compounds, including those with aromatic groups. nih.gov |

| Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/Alcohol) or Reversed Phase (Acetonitrile/Water/Buffer) | Broad applicability for enantiomeric separations. chromatographyonline.com |

| Amylose tris(3,5-dichlorophenyl carbamate) | Normal Phase (n-Hexane/Ethanol/Isopropanol) | Separation of diastereomers and enantiomers. google.com |

Gas Chromatography (GC) for Volatile Analysis and Purity Profiling

Gas Chromatography (GC) is a powerful technique for assessing the purity of this compound, particularly for identifying volatile impurities or residual solvents. The analysis of long-chain diols and their derivatives by GC is a well-established practice. researchgate.netrsc.org

Due to the presence of a primary alcohol, this compound has a relatively high boiling point and can exhibit peak tailing on GC columns. To improve volatility, thermal stability, and chromatographic performance, it is often beneficial to derivatize the hydroxyl group, for example, by converting it into a trimethylsilyl (B98337) (TMS) ether. chromforum.org The analysis is typically performed on a low- to mid-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS). rsc.orgrsc.org The instrument uses a temperature program to elute compounds across a range of boiling points and a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. rsc.orgrsc.org

Table 4: Typical GC Conditions for Analysis of Alcohol Derivatives

| Parameter | Value |

|---|---|

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Oven Program | e.g., 100 °C hold for 2 min, then ramp at 10 °C/min to 300 °C |

| Derivatization | Optional: Silylation with agent like BSTFA or TMSI |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid technique for qualitatively monitoring the progress of chemical reactions, such as the synthesis of this compound. longdom.org It is primarily used to track the consumption of starting materials and the formation of the product in real-time. libretexts.org

In the synthesis of this compound from 1,8-octanediol, the product is significantly less polar than the starting diol. This difference in polarity allows for easy separation on a TLC plate, which is typically coated with silica gel. organic-chemistry.orgrsc.org The product will travel further up the plate (higher Retention Factor, Rf) than the highly polar diol. A solvent system of hexane and ethyl acetate is commonly used, with the ratio adjusted to achieve good separation. The spots can be visualized under a UV lamp (254 nm) due to the benzyl group's aromatic ring, or by staining with a universal developing agent like potassium permanganate (B83412) or phosphomolybdic acid, which visualizes most organic compounds. nsf.govnih.govrsc.org

Table 5: Typical TLC System for Monitoring Benzylation of a Diol

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |

| Mobile Phase | Hexane/Ethyl Acetate (e.g., 4:1 v/v) or Ether/Pentane (e.g., 2:1 v/v) organic-chemistry.org |

| Application | Spotting of starting material, co-spot, and reaction mixture lanes libretexts.org |

| Development | In a closed chamber saturated with mobile phase vapor |

| Visualization | UV light (254 nm) and/or chemical stain (KMnO₄, phosphomolybdic acid) nsf.govrsc.org |

Preparative Chromatography for Scale-Up Purification

When quantities of pure this compound are needed beyond the microgram or milligram scale of analytical chromatography, preparative chromatography is employed. waters.com This technique is essentially a scaled-up version of column chromatography used to isolate and purify the desired product from unreacted starting materials, reagents, and by-products.

The most common method is preparative liquid chromatography using silica gel. rsc.org The separation conditions are often developed from the TLC analysis. A glass column is packed with silica gel and the crude reaction mixture is loaded onto the top. A solvent system, often a gradient of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate), is passed through the column to elute the components based on their polarity. rsc.org Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. While effective, this method can be labor-intensive and consume large volumes of solvent, especially at industrial scales. google.com For higher resolution or more challenging separations, automated systems like preparative HPLC or supercritical fluid chromatography (SFC) may be utilized. chromatographyonline.com

Table 6: General Parameters for Preparative Column Chromatography

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (e.g., 40–63 µm particle size) rsc.org |

| Column | Glass or pre-packed cartridge, sized according to sample mass |

| Mobile Phase | Hexane/Ethyl Acetate gradient, scaled from TLC conditions |

| Sample Loading | Concentrated sample loaded directly or pre-adsorbed onto silica |

| Elution | Gravity flow or under low pressure (flash chromatography) |

| Fraction Analysis | TLC or HPLC to determine the purity of collected fractions |

Computational and Theoretical Investigations on 8 Benzyloxy Octan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 8-benzyloxy-octan-1-ol. Methods like Density Functional Theory (DFT) are powerful tools for this purpose. DFT calculations can elucidate the distribution of electrons within the molecule, which is key to predicting its chemical behavior.

For this compound, DFT calculations could be employed to determine a variety of electronic properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, these calculations can generate electron density maps and electrostatic potential maps. These maps visualize the electron-rich and electron-poor regions of the molecule, providing clues about where electrophilic and nucleophilic attacks are most likely to occur. For instance, the oxygen atoms in the ether and alcohol functional groups are expected to be electron-rich, making them potential sites for interaction with electrophiles. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles from studies on similar molecules, such as n-octanol and other aromatic ethers, can be applied to predict its behavior. mdpi.comnih.gov For example, quantum chemical calculations have been used to understand the n-octanol/water partition coefficient, a key parameter in environmental and medicinal chemistry. researchgate.net

| Predicted Electronic Property | Significance for this compound |

| HOMO Energy | Indicates the ability to donate electrons. |

| LUMO Energy | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Electrostatic Potential | Maps regions of positive and negative charge, predicting sites of interaction. |

| Dipole Moment | Provides insight into the molecule's polarity and solubility. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its conformational flexibility and how it interacts with other molecules, including solvents and biological macromolecules.

The long octanol (B41247) chain and the benzyloxy group give the molecule considerable conformational freedom. MD simulations can explore the potential energy surface of the molecule to identify its most stable conformations. This is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. For example, simulations of n-octanol have been used to study its behavior in different phases and its interactions at a molecular level. mdpi.com

MD simulations are also instrumental in studying intermolecular interactions. By simulating this compound in various solvents, such as water or octanol, researchers can gain insights into its solvation properties and its partitioning behavior between different phases. frontiersin.org This is particularly relevant for understanding its environmental fate and its potential as a drug-like molecule. Simulations of related benzyloxy compounds have shown how these molecules interact with biological targets, revealing key binding interactions that can be used to design more potent molecules. nih.gov

| Simulation Type | Information Gained for this compound |

| Vacuum Simulation | Explores intrinsic conformational preferences. |

| Explicit Solvent Simulation | Studies solvation, intermolecular interactions, and aggregation. |

| Protein-Ligand Simulation | Predicts binding modes and affinities to biological targets. |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for Structure-Property Relationships of Related Benzyloxy Compounds

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. One of its most powerful applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific property. neovarsity.org

By applying statistical methods such as multiple linear regression or machine learning algorithms, a correlation is established between these descriptors and the observed activity. Such a model could be developed for a series of compounds related to this compound to predict properties like their toxicity, environmental persistence, or binding affinity to a particular receptor. nih.gov

| QSAR Descriptor Type | Examples | Relevance for Benzyloxy Compounds |

| Constitutional (1D) | Molecular Weight, Atom Counts | Basic molecular properties. |

| Topological (2D) | Connectivity Indices, Shape Indices | Describes molecular branching and shape. |

| Geometrical (3D) | Molecular Surface Area, Volume | Relates to steric interactions. |

| Physicochemical | LogP, Polar Surface Area | Important for absorption, distribution, metabolism, and excretion (ADME) properties. |

Prediction of Physicochemical Parameters Relevant to Chemical Transformations

The prediction of physicochemical parameters is crucial for understanding how this compound will behave in various chemical environments and transformations. nih.gov Many of these parameters can be calculated using computational methods, providing valuable information without the need for extensive experimental work.

Key physicochemical properties for this compound include its octanol-water partition coefficient (LogP), aqueous solubility, pKa, boiling point, and vapor pressure. LogP is a measure of a compound's lipophilicity and is a critical parameter in drug design and environmental science. mdpi.com Computational models, often based on fragment contributions or whole-molecule properties, can provide reliable estimates of these values.

These predicted parameters are vital for designing and optimizing chemical reactions involving this compound. For example, knowing the solubility of the compound in different solvents can help in choosing the appropriate reaction medium. Similarly, predicting its boiling point is important for purification processes like distillation. The PubChem database provides computed values for several of these properties for this compound. nih.gov

| Computed Physicochemical Property | Value (from PubChem) | Relevance |

| Molecular Weight | 236.35 g/mol | Basic property for stoichiometric calculations. |

| XLogP3-AA | 3.4 | Indicates good lipophilicity. |

| Hydrogen Bond Donor Count | 1 | Potential to act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 2 | Potential to act as a hydrogen bond acceptor. |

| Rotatable Bond Count | 9 | Indicates conformational flexibility. |

| Polar Surface Area | 29.5 Ų | Influences membrane permeability. |

| Heavy Atom Count | 17 | General descriptor of molecular size. |

Applications of 8 Benzyloxy Octan 1 Ol in Specialized Chemical Research

Utility as a Synthetic Intermediate for Complex Molecule Construction

As a synthetic intermediate, 8-benzyloxy-octan-1-ol offers the strategic advantage of a protected hydroxyl group, allowing for selective reactions at the terminal alcohol. The benzyl (B1604629) ether is relatively stable under various reaction conditions but can be readily cleaved when desired, making it a valuable building block in multi-step syntheses.

Precursor in the Synthesis of Inositol (B14025) Pyrophosphate Derivatives

While the synthesis of inositol pyrophosphate derivatives is a significant area of chemical biology, current publicly available scientific literature does not specifically document the use of this compound as a precursor in these synthetic pathways. The construction of inositol pyrophosphates typically involves complex manipulations of inositol scaffolds, and the incorporation of an eight-carbon linker like that from this compound is not a commonly reported strategy.

Building Block for Biologically Active Peroxide Analogues in Medicinal Chemistry Research

The synthesis of biologically active peroxide analogues is an important field in medicinal chemistry, with applications ranging from antimalarial to anticancer agents. Although long-chain alcohols can be precursors in the synthesis of various organic molecules, a direct application of this compound as a building block for biologically active peroxide analogues is not explicitly detailed in the available research literature. The synthesis of such peroxides often involves specialized methods that may not be compatible with the structure of this compound.

Integration into Diverse Heterocyclic Scaffolds

Heterocyclic scaffolds are central to the development of a vast array of pharmaceuticals and functional materials. The alkyl chain of this compound could theoretically be incorporated into such scaffolds to modulate properties like lipophilicity. However, a review of the current chemical literature does not provide specific examples of this compound being integrated into diverse heterocyclic scaffolds. Synthetic strategies for functionalized heterocycles often employ different types of building blocks.

Research in Materials Science via Structural Incorporation

The incorporation of functionalized long-chain alkanols into polymers and other materials can impart desirable properties such as hydrophobicity, flexibility, and sites for further functionalization. The use of monomers with protected hydroxyl groups, such as benzyloxy-protected derivatives, is a known strategy in polymer chemistry to introduce hydroxyl functionalities post-polymerization. nih.gov Despite this general principle, there is no specific mention in the surveyed literature of this compound being used in materials science research for structural incorporation into polymers or other materials.

Explorations in Chemical Ecology (e.g., Nematicidal Activity of Benzyloxyalkanols)

A significant application of this compound has been found in the field of chemical ecology, specifically in the investigation of nematicidal agents. Research has been conducted on a series of benzyloxyalkanols (BzOROH, where R = C2-C9) for their activity against the pine wood nematode (Bursaphelenchus xylophilus), the causative agent of pine wilt disease. mdpi.comnih.gov

In these studies, this compound (referred to as BzOC8OH) was synthesized and tested for its nematicidal properties. The findings revealed that benzyloxyalkanols, in general, exhibited higher nematicidal activity than benzyl alcohol alone. mdpi.comnih.gov Among the tested series, this compound and 9-benzyloxy-nonan-1-ol (BzOC9OH) demonstrated the strongest activity. mdpi.comnih.gov The lethal dose (LD50) for this compound was determined to be 246.1 ppm. mdpi.comnih.gov

Further investigations into the mode of action, involving enzymatic inhibitory assays against acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST), were performed with this compound. The results indicated that this compound did not inhibit either of these enzymes, suggesting an alternative mechanism of toxicity to the nematodes. mdpi.comnih.gov

| Compound | LD50 (ppm) | Reference |

|---|---|---|

| This compound (BzOC8OH) | 246.1 | mdpi.comnih.gov |

| 9-Benzyloxy-nonan-1-ol (BzOC9OH) | 158.0 | mdpi.comnih.gov |

Role in Probing Structure-Activity Relationships within Larger Molecular Frameworks

The study of benzyloxyalkanols as nematicidal agents has provided valuable insights into structure-activity relationships (SAR). The research demonstrated a clear trend: as the carbon chain length of the alkyl group in benzyloxyalkanols increased, so did the nematicidal activity. mdpi.com This relationship is consistent with similar trends observed for other classes of compounds, such as alkyloxyethanols and aliphatic alcohols, where lipophilicity and chain length play a crucial role in their biological activity. mdpi.commdpi.com

The systematic variation of the alkyl chain length in the benzyloxyalkanol series, including this compound, has been instrumental in establishing this SAR. mdpi.com This information is critical for the rational design of more potent and selective nematicidal agents. While the precise structural characteristics that optimize activity are still under investigation, the data clearly indicates that the eight-carbon chain of this compound is a key contributor to its efficacy. mdpi.com

| Compound Class | Observed Trend in Nematicidal Activity | Reference |

|---|---|---|

| Benzyloxyalkanols | Activity increases with increasing alkyl chain length. | mdpi.com |

| Alkyloxyethanols | Activity is dependent on the chain length of the alkyl group. | mdpi.com |

| Aliphatic Alcohols | Activity is influenced by the length of the carbon chain. | mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.